Flour Bleaching Potency: >33% Superior to Bis‑(1,1′‑hydroperoxy‑1,1′‑methyl)diethyl Peroxide
In direct comparative flour‑bleaching trials, a composition consisting essentially of pure 2,2‑dihydroperoxypropane exhibited a bleaching capability more than 33% greater than a composition consisting essentially of bis‑(1,1′‑hydroperoxy‑1,1′‑methyl)diethyl peroxide, and at least 33% greater than a mixture containing both peroxides at a 2:1 ratio favoring the monomer [1]. This differential was deemed sufficient to justify the additional processing cost required to enrich the monomer fraction [1].
| Evidence Dimension | Flour bleaching capability (relative potency) |
|---|---|
| Target Compound Data | Baseline bleaching potency (set as reference superior performer) |
| Comparator Or Baseline | Bis‑(1,1′‑hydroperoxy‑1,1′‑methyl)diethyl peroxide (linear dimeric acetone peroxide) |
| Quantified Difference | >33% greater bleaching capability for 2,2‑dihydroperoxypropane |
| Conditions | Flour bleaching and maturing assay as described in U.S. Patent 3,077,412; comparative composition testing |
Why This Matters
For food‑industry procurement, specifying a high monomer‑to‑dimer ratio directly translates into reduced additive loading per unit mass of flour, lowering both material cost and potential off‑taste risks while meeting regulatory bleaching efficacy requirements.
- [1] Higashiuchi, K. U.S. Patent 3,077,412, February 12, 1963 (as cited and quantitatively described in U.S. Patent 3,160,667, column 2, lines 59–68). View Source
